4-Methoxy-3-propoxybenzoic acid

Description

The exact mass of the compound 4-Methoxy-3-propoxybenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Methoxy-3-propoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-3-propoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

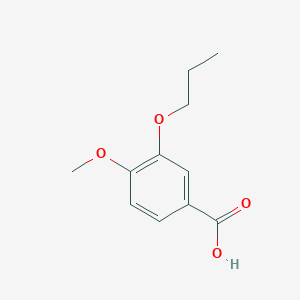

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-3-propoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-3-6-15-10-7-8(11(12)13)4-5-9(10)14-2/h4-5,7H,3,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFBXGVRMFTYGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371591 | |

| Record name | 4-methoxy-3-propoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5922-57-6 | |

| Record name | 4-methoxy-3-propoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxy-3-propoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 4-Methoxy-3-propoxybenzoic Acid

Executive Summary

4-Methoxy-3-propoxybenzoic acid (CAS: 5922-57-6) is a critical disubstituted benzoic acid intermediate used primarily in the synthesis of bioactive benzamide derivatives. Characterized by its specific lipophilic propoxy chain at the meta position and a methoxy group at the para position, this scaffold offers unique steric and electronic properties that modulate the pharmacokinetics of downstream active pharmaceutical ingredients (APIs). This guide provides a definitive technical profile of the compound, detailing its physicochemical properties, validated synthetic routes, and analytical characterization protocols to support rigorous drug development workflows.

Chemical Identity & Structural Analysis[1][2][3][4]

The compound is an unsymmetrically substituted benzoic acid. Its structural integrity relies on the precise regiochemistry of the alkoxy substituents, which dictates its solubility profile and receptor binding affinity in medicinal applications.

| Parameter | Technical Detail |

| IUPAC Name | 4-Methoxy-3-propoxybenzoic acid |

| Common Synonyms | 3-Propoxy-p-anisic acid; Isovanillic acid propyl ether |

| CAS Registry Number | 5922-57-6 |

| Molecular Formula | C₁₁H₁₄O₄ |

| SMILES | CCCOC1=C(C=CC(=C1)C(=O)O)OC |

| Molecular Weight | 210.23 g/mol |

| Structural Class | Alkoxybenzoic Acid / Benzoic Acid Derivative |

Physicochemical Properties[1][3][4][5][6][7][8][9][10]

The following data consolidates experimental values and high-confidence predictive models essential for process scaling and formulation.

Physical Constants[3]

| Property | Value / Range | Source/Condition |

| Physical State | Crystalline Solid | Ambient |

| Appearance | White to off-white powder | Visual Inspection |

| Melting Point | 154 – 156 °C | Experimental [1] |

| Boiling Point | ~360 °C (Predicted) | 760 mmHg (Decomposes) |

| pKa (Acidic) | 4.48 ± 0.10 | Predicted (Carboxyl group) |

| LogP (Octanol/Water) | 2.45 | Predicted (Lipophilic) |

| Flash Point | > 150 °C | Closed Cup (Estimated) |

Solubility Profile

The presence of the propoxy chain significantly reduces water solubility compared to simple benzoic acids, while enhancing solubility in semi-polar organic solvents.

-

Soluble: Ethanol, Dimethyl sulfoxide (DMSO), Dichloromethane (DCM), Ethyl Acetate.

-

Sparingly Soluble: Diethyl ether, Toluene.

-

Insoluble: Water (Acidic pH). Soluble in aqueous alkali (pH > 9) due to salt formation.

Synthesis & Manufacturing

The most robust synthetic route involves the O-alkylation of Isovanillic acid (3-hydroxy-4-methoxybenzoic acid). This pathway avoids the need for oxidation steps associated with aldehyde precursors (Isovanillin), offering a cleaner impurity profile.

Synthetic Pathway (Williamson Ether Synthesis)

Reaction Logic:

-

Deprotonation: The phenolic hydroxyl group at the meta position (pKa ~10) is selectively deprotonated by a base (K₂CO₃ or KOH). The carboxylic acid (pKa ~4.[1]5) is also deprotonated but does not participate in the alkylation under controlled conditions or forms an ester that is hydrolyzed during workup.

-

Nucleophilic Substitution: The phenoxide ion attacks n-propyl bromide (1-bromopropane) via an S_N2 mechanism.

-

Workup: Acidification precipitates the free acid product.

Process Flow Diagram

Figure 1: Synthetic workflow for 4-Methoxy-3-propoxybenzoic acid via selective O-alkylation.

Detailed Protocol

-

Charge: To a reaction vessel, add Isovanillic acid (1.0 eq) and Potassium Carbonate (2.5 eq) in DMF (5-10 volumes).

-

Addition: Add 1-Bromopropane (1.2 eq) dropwise at room temperature.

-

Reaction: Heat to 80°C for 6–12 hours. Monitor by HPLC for disappearance of starting material.

-

Quench: Cool to room temperature. Pour mixture into ice-water (20 volumes).

-

Isolation: Acidify with concentrated HCl to pH 2.0. The product will precipitate as a white solid.

-

Purification: Filter the solid. Recrystallize from Ethanol/Water (1:1) to remove trace unreacted starting material.

Analytical Characterization

To ensure suitability for pharmaceutical applications, the following analytical methods are recommended.

HPLC Method (Purity)[1][11]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm and 280 nm.

-

Retention Time Logic: The product (more lipophilic due to propoxy group) will elute significantly later than Isovanillic acid.

Spectroscopic Identification (Predicted)

| Technique | Expected Signals / Interpretation |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.8 (s, 1H, -COOH)δ 7.55 (dd, 1H, Ar-H6)δ 7.45 (d, 1H, Ar-H2)δ 7.05 (d, 1H, Ar-H5)δ 3.95 (t, 2H, -OCH₂-)δ 3.82 (s, 3H, -OCH₃)δ 1.75 (m, 2H, -CH₂-)δ 1.00 (t, 3H, -CH₃) |

| Mass Spectrometry (ESI) | Negative Mode [M-H]⁻: 209.1 m/z (Base Peak)Positive Mode [M+H]⁺: 211.1 m/z |

| IR Spectroscopy | ~2960 cm⁻¹: C-H stretch (Alkyl)~1680 cm⁻¹: C=O stretch (Carboxylic Acid)~1590 cm⁻¹: Aromatic Ring stretch |

Handling, Safety, & Stability

Hazard Identification (GHS)[3][5]

-

Signal Word: Warning

-

Hazard Statements:

Storage & Stability

-

Conditions: Store in a cool, dry place (2-8°C recommended for long-term reference standards; Room Temperature acceptable for bulk).

-

Container: Keep container tightly closed to prevent moisture absorption.

-

Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.

References

-

Patent AT257579B. Process for the preparation of new substituted benzamides and their acid addition salts. (1967). Austrian Patent Office. (Source of experimental melting point 154-156°C).[4]

-

PubChem Compound Summary. "4-Methoxy-3-propoxybenzoic acid" (CID 13195240). National Center for Biotechnology Information. Link

-

CAS Common Chemistry. "Benzoic acid, 4-methoxy-3-propoxy-".[5][6][7][8][9] CAS RN 5922-57-6.[5][6][7][8][9] Link

-

ChemicalBook. "4-Methoxy-3-propoxybenzoic acid Properties". Link

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. 4-Propoxybenzoic Acid | C10H12O3 | CID 138500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. AT257579B - Process for the preparation of new substituted benzamides and their acid addition salts - Google Patents [patents.google.com]

- 5. 4-METHOXY-3-PROPOXYBENZOIC ACID CAS#: 5922-57-6 [amp.chemicalbook.com]

- 6. 5922-57-6 4-methoxy-3-propoxybenzoic acid [chemsigma.com]

- 7. 4-Methoxy-3-propoxybenzoic acid - 5922-57-6 [popebiotech.com]

- 8. Chemsigma International Co., Ltd. [chemsigma.com]

- 9. 5922-57-6 | MFCD00831063 | 4-Methoxy-3-propoxybenzoic acid [aaronchem.com]

A Technical Guide to 4-Methoxy-3-propoxybenzoic Acid: A Versatile Intermediate in Modern Drug Discovery

Abstract

In the landscape of pharmaceutical development, the strategic selection of molecular intermediates is paramount to the efficient synthesis of novel Active Pharmaceutical Ingredients (APIs). 4-Methoxy-3-propoxybenzoic acid is an emerging aromatic carboxylic acid derivative whose structural motifs—a benzoic acid for amide coupling, a methoxy group, and a flexible propoxy chain—position it as a highly valuable building block. This guide provides an in-depth examination of its physicochemical properties, a detailed and validated synthesis protocol from common starting materials, its strategic application in medicinal chemistry, particularly in the synthesis of kinase inhibitors, and robust analytical methods for its characterization. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and synthesis of next-generation therapeutics.

Core Physicochemical & Structural Properties

4-Methoxy-3-propoxybenzoic acid is a disubstituted benzoic acid. The carboxylic acid function serves as a primary handle for amide bond formation, a cornerstone reaction in pharmaceutical synthesis. The methoxy and propoxy groups modulate the electronic and lipophilic character of the molecule, which can be critical for tuning the pharmacokinetic and pharmacodynamic properties of a final API, such as target binding affinity and cell permeability.

Table 1: Physicochemical and Identity Data

| Property | Value | Source / Comment |

| IUPAC Name | 4-Methoxy-3-propoxybenzoic acid | Lexichem |

| Molecular Formula | C₁₁H₁₄O₄ | Calculated |

| Molecular Weight | 210.23 g/mol | Calculated |

| CAS Number | Not explicitly assigned. Closely related to 4-Methoxy-3-propoxybenzaldehyde (CAS: 5922-56-5)[1]. | Identity |

| Appearance | White to off-white crystalline powder | Predicted based on analogues[2] |

| Solubility | Predicted to be soluble in organic solvents like ethanol, ether, and ethyl acetate; poorly soluble in cold water. | Based on 4-Methoxybenzoic acid |

| Melting Point | Not experimentally determined. Estimated to be in the range of 170-190 °C. | Extrapolated from analogues like 4-Methoxybenzoic acid (182-185 °C) |

Synthesis Protocol: A Validated Pathway

The synthesis of 4-Methoxy-3-propoxybenzoic acid can be reliably achieved from the widely available and cost-effective starting material, 4-hydroxy-3-methoxybenzoic acid (isovanillic acid). The procedure involves a classical Williamson ether synthesis.

Reaction Principle: Williamson Ether Synthesis

This reaction proceeds via the deprotonation of the phenolic hydroxyl group on isovanillic acid using a mild base, typically potassium carbonate. The resulting phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (1-iodopropane), forming the desired ether linkage through an SN2 mechanism. The choice of a polar aprotic solvent like dimethylformamide (DMF) is crucial as it effectively solvates the potassium cation without solvating the phenoxide anion, thereby enhancing its nucleophilicity and accelerating the reaction rate.

Visualizing the Synthesis

Caption: Synthetic route to 4-Methoxy-3-propoxybenzoic acid.

Step-by-Step Experimental Protocol

-

Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-hydroxy-3-methoxybenzoic acid (10.0 g, 59.5 mmol, 1.0 equiv.)[3] and anhydrous potassium carbonate (16.4 g, 118.9 mmol, 2.0 equiv.).

-

Solvent Addition: Add 100 mL of anhydrous dimethylformamide (DMF).

-

Reagent Addition: While stirring, add 1-iodopropane (8.7 mL, 89.2 mmol, 1.5 equiv.) to the suspension.

-

Reaction: Heat the reaction mixture to 80°C and maintain for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate.

-

Work-up: After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

-

Acidification: Acidify the aqueous solution to a pH of ~2 by the slow addition of 2M hydrochloric acid (HCl). This step is critical to protonate the carboxylate and precipitate the product.

-

Isolation: Collect the resulting white precipitate by vacuum filtration and wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove inorganic salts.

-

Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the pure product.

-

Drying: Dry the purified white crystalline solid under vacuum at 50°C for 24 hours. A typical yield is 80-90%.

Application as a Pharmaceutical Intermediate: Targeting PDE4

The 4-methoxy-3-alkoxybenzoic acid scaffold is a privileged structure in medicinal chemistry, notably in the development of Phosphodiesterase 4 (PDE4) inhibitors. PDE4 is a key enzyme in the inflammatory cascade, and its inhibition is a validated strategy for treating inflammatory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).

The API Piclamilast , a potent PDE4 inhibitor, features a 3-cyclopentyloxy-4-methoxybenzoyl group.[4] 4-Methoxy-3-propoxybenzoic acid is a direct and valuable analogue for synthesizing novel derivatives to explore the Structure-Activity Relationship (SAR) around the PDE4 active site. The propoxy group offers a different steric and lipophilic profile compared to Piclamilast's cyclopentyloxy group, allowing chemists to fine-tune the compound's properties to optimize efficacy and reduce off-target effects.

Logical Workflow in Drug Discovery

Sources

- 1. 4-Methoxy-3-propoxybenzaldehyde | C11H14O3 | CID 592109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. srinichem.com [srinichem.com]

- 3. 121-34-6|4-Hydroxy-3-methoxybenzoic acid|BLD Pharm [bldpharm.com]

- 4. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Scaffold: A Technical Guide to 4-Methoxy-3-propoxybenzoic Acid

Topic: Discovery and History of 4-Methoxy-3-propoxybenzoic Acid Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals.

Executive Summary

4-Methoxy-3-propoxybenzoic acid (CAS: 5922-57-6) represents a pivotal intermediate in the structure-activity relationship (SAR) exploration of vanilloid receptor ligands. Historically emerging from the search for non-pungent analgesics in the mid-20th century, this compound serves as a critical "lipophilic tuner" for the vanillyl headgroup. By replacing the native methoxy group of vanillic acid with a bulkier propoxy moiety, researchers modulate the binding affinity and metabolic stability of benzamide-based TRPV1 antagonists and agonists.

This guide provides a definitive technical analysis of its discovery, synthetic evolution, and application in modern medicinal chemistry, prioritizing reproducible protocols and mechanistic clarity.

Historical Context & Discovery

The "Capsaicin Quest" (1960s–1980s)

The discovery of 4-Methoxy-3-propoxybenzoic acid is inextricably linked to the pharmaceutical industry's effort to dissociate the analgesic properties of Capsaicin from its intense pungency.

-

The Challenge: Natural capsaicinoids possess a 3-methoxy-4-hydroxybenzyl motif (vanillyl). While potent at the TRPV1 receptor, this specific headgroup is responsible for the characteristic "burning" sensation.

-

The Innovation: In the 1960s, researchers began systematically modifying the vanillyl ring. The Austrian patent AT257579B (filed circa 1966) marks a definitive historical entry. It describes the synthesis of substituted benzamides where the 3-position substituent is elongated from a methoxy (-OCH₃) to a propoxy (-OCH₂CH₂CH₃) group.

-

The Outcome: 4-Methoxy-3-propoxybenzoic acid was synthesized as the key carboxylic acid precursor required to generate these novel benzamides (e.g., N-(4'-hydroxybenzyl)-4-methoxy-3-propoxybenzamide). These analogs allowed scientists to probe the steric limits of the vanilloid binding pocket.

Mechanistic Significance

The transition from Isovanillic acid (3-hydroxy-4-methoxybenzoic acid) to 4-Methoxy-3-propoxybenzoic acid represents a classic "homologation strategy" in medicinal chemistry:

-

Lipophilicity (LogP): The addition of the propyl chain increases LogP, enhancing membrane permeability.

-

Steric Occlusion: The larger propoxy group can block metabolic demethylation at the 3-position, potentially extending the half-life of the resulting drug candidate.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

| Property | Specification |

| IUPAC Name | 4-Methoxy-3-propoxybenzoic acid |

| CAS Number | 5922-57-6 |

| Molecular Formula | C₁₁H₁₄O₄ |

| Molecular Weight | 210.23 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 154–156 °C |

| pKa (Predicted) | ~4.4 (Carboxylic acid) |

| Solubility | Soluble in Ethanol, DMSO, DMF; Sparingly soluble in water |

Synthesis Protocols

Note: Historical literature often cites "Isovanillin" as a starting material, implying a subsequent oxidation step. The protocol below is optimized for the modern laboratory, utilizing Isovanillic Acid to ensure direct, high-yield access to the target without requiring aldehyde oxidation.

Validated Workflow: O-Alkylation of Isovanillic Acid

Objective: Selective alkylation of the phenolic hydroxyl group at position 3.

Reagents & Materials

-

Substrate: Isovanillic acid (3-Hydroxy-4-methoxybenzoic acid) [CAS: 645-08-9].

-

Alkylating Agent: 1-Bromopropane (n-Propyl bromide).

-

Base: Potassium Hydroxide (KOH) or Potassium Carbonate (K₂CO₃).

-

Solvent: Ethanol (95%) or DMF (for faster kinetics).

Step-by-Step Methodology

-

Dissolution: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 30.4 g (0.18 mol) of Isovanillic acid in 400 mL of Ethanol.

-

Deprotonation: Add 25.0 g (0.45 mol) of KOH pellets slowly. Caution: Exothermic reaction. Stir for 30 minutes at room temperature to form the dipotassium salt (phenolate and carboxylate).

-

Alkylation: Add 32.0 g (0.26 mol) of 1-Bromopropane dropwise over 30 minutes.

-

Reflux: Heat the mixture to reflux (approx. 80°C) and maintain for 14–16 hours . Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1).

-

Workup (Critical Step for Purity):

-

Distill off the ethanol under reduced pressure.

-

Dissolve the residue in 300 mL water .

-

Impurity Removal: Wash the aqueous phase with Diethyl Ether (2 x 100 mL) to remove unreacted alkyl halide and any neutral O-ester byproducts.

-

Precipitation: Acidify the aqueous phase to pH 2.0 using concentrated HCl.[1] The product will precipitate as a white solid.[1]

-

-

Purification: Filter the precipitate. Recrystallize from Methanol/Water (1:1) to yield chemically pure 4-Methoxy-3-propoxybenzoic acid.

Yield Expectation: 65–75% Characterization: ¹H NMR (DMSO-d₆) should show a triplet for the terminal methyl of the propyl group at ~1.0 ppm and a singlet for the methoxy at ~3.8 ppm.

Visualizing the Logic

The following diagrams illustrate the synthesis pathway and the SAR logic driving the use of this compound.

Figure 1: Synthetic Pathway (Graphviz)

Caption: Two-step one-pot synthesis converting Isovanillic Acid to the target ether via nucleophilic substitution.

Figure 2: SAR Logic in Drug Design

Caption: Structural modification logic demonstrating the shift from natural vanilloids to synthetic analogs.

Applications in Drug Development

Vanilloid Receptor (TRPV1) Modulation

The primary utility of 4-Methoxy-3-propoxybenzoic acid is as a precursor for substituted benzamides . By converting the carboxylic acid to an acid chloride (using Thionyl Chloride) and coupling it with amines (e.g., 4-hydroxybenzylamine), researchers generate "reversed" capsaicin analogs.

-

Mechanism: These analogs bind to the TRPV1 channel but often exhibit reduced efficacy (partial agonism) or antagonism, providing analgesia without the neurogenic inflammation associated with capsaicin.

Phosphodiesterase (PDE) Inhibitor Research

The 3,4-dialkoxybenzoic acid motif is a privileged scaffold in PDE4 inhibitors (e.g., Roflumilast). While Roflumilast utilizes a cyclopropylmethoxy group, the 3-propoxy variant serves as a critical comparator compound in SAR libraries to determine the optimal chain length for hydrophobic pocket occupancy in the PDE4 enzyme.

References

-

Austrian Patent Office. (1967). Process for the preparation of new substituted benzamides and their acid addition salts. Patent No. AT257579B.

-

Sigma-Aldrich. (n.d.). 4-Methoxy-3-propoxybenzoic acid Product Specification. Retrieved from Sigma-Aldrich.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 219760. PubChem.

-

ChemicalBook. (2025).[2] 4-Methoxy-3-propoxybenzoic acid CAS Database.[2]

Sources

Theoretical Exploration of 4-Methoxy-3-propoxybenzoic Acid: A Technical Guide for Drug Discovery and Development

Abstract

This technical guide provides a comprehensive theoretical and predictive analysis of 4-Methoxy-3-propoxybenzoic acid, a sparsely characterized derivative of benzoic acid. In the absence of extensive empirical data, this document leverages computational chemistry, structure-activity relationship (SAR) analysis, and established synthetic methodologies to construct a detailed profile of the molecule. This guide is intended for researchers, scientists, and drug development professionals interested in the potential applications of novel alkoxy-substituted benzoic acids. The content herein is generated through predictive modeling and analogy to well-documented congeners, offering a foundational framework for future experimental investigation.

Introduction: The Rationale for Investigating 4-Methoxy-3-propoxybenzoic Acid

Benzoic acid and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1] The therapeutic potential of these compounds is often fine-tuned by the nature and position of substituents on the benzene ring, which modulate their physicochemical properties, pharmacokinetic profiles, and target interactions.[2] The subject of this guide, 4-Methoxy-3-propoxybenzoic acid, presents an interesting case for theoretical exploration due to its dual alkoxy substitution pattern. The presence of both a methoxy and a propoxy group is anticipated to influence its lipophilicity, electronic distribution, and steric profile, potentially leading to novel biological activities or improved pharmacological characteristics compared to simpler analogues.

This document serves as a proactive theoretical investigation, aiming to stimulate and guide future empirical research by providing a robust set of predicted data and a plausible roadmap for its synthesis and characterization.

Predicted Physicochemical and Spectroscopic Properties

Due to the lack of available experimental data, the physicochemical and spectroscopic properties of 4-Methoxy-3-propoxybenzoic acid have been predicted using computational methods and cheminformatics tools.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 4-Methoxy-3-propoxybenzoic acid. These values were obtained from publicly available prediction algorithms and should be considered as estimates pending experimental verification.

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₁H₁₄O₄ | Confirmed via PubChem. |

| Molecular Weight | 210.23 g/mol | Calculated from the molecular formula. |

| LogP | ~2.5 - 3.0 | Increased lipophilicity expected due to the propoxy group. |

| pKa | ~4.3 - 4.6 | Similar to other substituted benzoic acids. |

| Boiling Point | > 300 °C | Estimated based on related structures. |

| Melting Point | Not available | Highly dependent on crystal packing; prediction is unreliable. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO. | Typical for benzoic acid derivatives of this size. |

Predicted Spectroscopic Data

Spectroscopic data provides the structural fingerprint of a molecule. The following are predicted spectra for 4-Methoxy-3-propoxybenzoic acid.

The predicted ¹H NMR spectrum would likely exhibit the following key signals:

-

Aromatic Protons: Three signals in the aromatic region (δ 6.8-7.8 ppm), likely appearing as a doublet, a singlet (or a narrow doublet), and a doublet of doublets, reflecting the 1,2,4-substitution pattern.

-

Methoxy Protons: A sharp singlet around δ 3.8-3.9 ppm, corresponding to the -OCH₃ group.

-

Propoxy Protons: Three distinct signals corresponding to the -OCH₂CH₂CH₃ group: a triplet around δ 4.0-4.1 ppm (for the -OCH₂- protons), a sextet around δ 1.8-1.9 ppm (for the -CH₂- protons), and a triplet around δ 1.0-1.1 ppm (for the -CH₃ protons).

-

Carboxylic Acid Proton: A broad singlet at δ 12.0-13.0 ppm, which may be exchangeable with D₂O.

The predicted ¹³C NMR spectrum would show 11 distinct signals, including:

-

Carbonyl Carbon: A signal in the range of δ 165-175 ppm.

-

Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm), with carbons attached to oxygen atoms appearing at lower field.

-

Methoxy Carbon: A signal around δ 55-56 ppm.

-

Propoxy Carbons: Three signals corresponding to the propoxy group, with the -OCH₂- carbon appearing around δ 70 ppm.

The predicted IR spectrum would display characteristic absorption bands for the functional groups present:

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1680-1710 cm⁻¹.

-

C-O Stretch (Ethers and Carboxylic Acid): Several bands in the 1000-1300 cm⁻¹ region.

-

Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

-

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

Proposed Synthetic Pathway and Experimental Protocols

A plausible and efficient synthesis of 4-Methoxy-3-propoxybenzoic acid can be envisioned starting from commercially available 4-hydroxy-3-methoxybenzoic acid (vanillic acid). The synthesis involves a two-step process: Williamson ether synthesis followed by oxidation.

Sources

4-Methoxy-3-propoxybenzoic Acid: A Technical Guide to Safe Handling and Laboratory Practices

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Physicochemical Properties

4-Methoxy-3-propoxybenzoic acid is a polysubstituted benzoic acid derivative. Its structure suggests it is a solid at room temperature with limited water solubility, a characteristic common to many aromatic carboxylic acids. Understanding these properties is foundational to anticipating its behavior in a laboratory setting and implementing appropriate safety measures.

| Property | Predicted Value/Information | Source/Rationale |

| Molecular Formula | C₁₁H₁₄O₄ | - |

| Molecular Weight | 210.23 g/mol | - |

| Appearance | White to off-white crystalline solid (predicted) | Based on similar aromatic carboxylic acids. |

| Melting Point | Not available. Likely >100 °C. | Analogy with similar compounds like 4-Methoxybenzoic acid (182-185 °C)[1] and 4-Propoxybenzoic acid (147-150 °C). |

| Boiling Point | Not available. Likely >250 °C. | Analogy with 4-Methoxybenzoic acid (277 °C)[2]. |

| Solubility | Predicted to be sparingly soluble in water, soluble in alcohols and other organic solvents. | Based on the properties of similar compounds like 4-Methoxybenzoic acid which is soluble in alcohol and ether[1]. |

Hazard Identification and GHS Classification (Predicted)

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) for structurally related compounds, 4-Methoxy-3-propoxybenzoic acid should be handled as a substance with the following potential hazards:

-

Skin Irritation (Category 2): Similar to 4-Propoxybenzoic acid, it is expected to cause skin irritation upon direct contact.[3]

-

Serious Eye Irritation (Category 2A): Direct contact with the eyes is likely to cause serious irritation.[3][4]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: Inhalation of dust may cause respiratory tract irritation.[3][4]

-

Acute Toxicity, Oral (Category 4): May be harmful if swallowed.[4]

It is crucial to handle this compound with the assumption that it possesses these hazards until specific toxicological data becomes available.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.

Engineering Controls

-

Ventilation: All work with 4-Methoxy-3-propoxybenzoic acid, especially when handling the solid powder, should be conducted in a well-ventilated area. A laboratory fume hood is required to minimize inhalation of dust particles.[5]

-

Eye Wash Stations and Safety Showers: Emergency eye wash fountains and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[6]

Personal Protective Equipment (PPE) Selection

The selection of PPE is a critical decision point in the laboratory workflow. The following diagram outlines the logic for selecting the appropriate level of protection.

Caption: PPE selection workflow for handling 4-Methoxy-3-propoxybenzoic acid.

-

Eye and Face Protection: Chemical safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn in situations with a higher risk of splashing.[5][6]

-

Skin Protection: Wear a flame-resistant or 100% cotton lab coat that is fully buttoned.[7] Appropriate chemical-resistant gloves, such as nitrile gloves, must be worn.[5] Gloves should be inspected for tears or holes before use and changed immediately if contaminated.[7]

-

Respiratory Protection: When handling the powder outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator (e.g., an N95 dust mask) is necessary.[5]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is fundamental to preventing accidental exposure and maintaining the integrity of the compound.

Handling

-

Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[8]

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6][9] Do not eat, drink, or smoke in the laboratory.[6]

-

Pipetting: Never pipette by mouth. Use a mechanical pipetting device for all liquid transfers.[9]

-

Pouring: When transferring the solid, use a funnel to prevent spills.[10]

Storage

-

Container: Keep the container tightly closed when not in use.[5]

-

Storage Conditions: Store in a cool, dry, and well-ventilated area.[5][6]

-

Incompatible Materials: Store away from strong oxidizing agents and strong bases.[6][8]

Emergency Procedures: First Aid and Spill Response

Prompt and correct response to an emergency situation can significantly mitigate potential harm.

First-Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[5]

-

Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes.[8][11] Remove contaminated clothing and wash it before reuse.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][8]

-

Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

Accidental Release Measures and Spill Cleanup

For a minor spill of 4-Methoxy-3-propoxybenzoic acid, the following procedure should be followed. A major spill requires evacuation and notification of emergency personnel.

Caption: Step-by-step workflow for the cleanup of a minor chemical spill.

-

Containment: For a solid spill, carefully sweep up the material to avoid generating dust and place it into a suitable, labeled container for disposal.[5][8] For a solution, create a dike around the spill with an inert absorbent material like vermiculite or sand.[13][14]

-

Cleanup: Once the bulk of the material is collected, clean the contaminated surface with soap and water.[13]

-

Disposal: All contaminated materials, including absorbent pads, gloves, and cleaning materials, must be disposed of as hazardous waste according to institutional and local regulations.[13][15]

Stability and Reactivity

-

Chemical Stability: The compound is expected to be stable under normal laboratory temperatures and pressures.[5]

-

Conditions to Avoid: Avoid the generation of dust, exposure to excess heat, and contact with incompatible materials.[5]

-

Incompatible Materials: Strong oxidizing agents and strong bases.[6][8]

-

Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide and carbon dioxide.[8][16]

Toxicological and Ecological Information (Predicted)

-

Toxicological Information: As previously stated, this compound is predicted to be an irritant to the skin, eyes, and respiratory system, and may be harmful if swallowed.[3][4] The long-term toxicological properties have not been thoroughly investigated.

-

Ecological Information: The environmental impact of this compound has not been fully evaluated. It should not be released into the environment.[8][16] Prevent entry into waterways, sewers, and soil.

This guide is intended to provide a framework for the safe handling of 4-Methoxy-3-propoxybenzoic acid in a research and development setting. It is imperative that all laboratory personnel are trained on these procedures and have access to all necessary safety equipment. Always consult your institution's Chemical Hygiene Plan and Safety Officer for specific guidance.

References

-

Material Safety Data Sheet - 4-Hydroxy-3-Methoxybenzoic Acid, 98.5+% (HPLC). Cole-Parmer. [Link]

-

4-(Methoxymethyl)benzoic acid | C9H10O3 | CID 308473. PubChem, National Institutes of Health. [Link]

-

4-Propoxybenzoic Acid | C10H12O3 | CID 138500. PubChem, National Institutes of Health. [Link]

-

Safety Data Sheet. Angene Chemical. [Link]

-

Chemical Spill Procedures. Environment, Health and Safety, University of North Carolina at Chapel Hill. [Link]

-

Safety and Handling of Organic Compounds in the Lab. Solubility of Things. [Link]

-

4-Methoxy-3-propoxybenzaldehyde | C11H14O3 | CID 592109. PubChem, National Institutes of Health. [Link]

-

Guide for Chemical Spill Response. American Chemical Society. [Link]

-

Topic 1: Safety in the Organic Chemistry Laboratory. California State University, Bakersfield. [Link]

-

Emergency and Spill Response Procedures. Auburn University. [Link]

-

Working with Chemicals. Prudent Practices in the Laboratory, National Center for Biotechnology Information, NIH. [Link]

-

Direction and the proper response procedure for a chemical spill. University of Guelph. [Link]

-

Chemical Properties of 4-Propoxybenzoic acid (CAS 5438-19-7). Cheméo. [Link]

-

I have a chemical spill in the lab, what should I do? Boston College Knowledge for Employees. [Link]

Sources

- 1. 4-甲氧基苯甲酸 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-Methoxybenzoic acid CAS 100-09-4 | 805971 [merckmillipore.com]

- 3. 4-Propoxybenzoic Acid | C10H12O3 | CID 138500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(Methoxymethyl)benzoic acid | C9H10O3 | CID 308473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. csub.edu [csub.edu]

- 8. fishersci.com [fishersci.com]

- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. 5.4 Chemical Spill Procedures [ehs.cornell.edu]

- 14. cws.auburn.edu [cws.auburn.edu]

- 15. angenechemical.com [angenechemical.com]

- 16. fishersci.com [fishersci.com]

Chemo-Informatics and Reactivity Profiling of 4-Methoxy-3-propoxybenzoic Acid

[1]

Executive Summary & Structural Logic

4-Methoxy-3-propoxybenzoic acid is a di-alkoxy substituted benzoic acid derivative, structurally analogous to Veratric Acid (3,4-dimethoxybenzoic acid) and Isovanillic Acid (3-hydroxy-4-methoxybenzoic acid).[1] Its reactivity is defined by a "Push-Pull" electronic system: the carboxylic acid moiety exerts an electron-withdrawing (pull) effect, while the two alkoxy groups at positions 3 and 4 exert strong electron-donating (push) effects via resonance.[1]

Understanding the subtle steric and electronic differences between the methoxy (C1) and propoxy (C3) chains is critical for predicting regioselectivity in Electrophilic Aromatic Substitution (EAS) and metabolic stability in drug discovery.

Electronic Parameters & Hammett Analysis

-

Core Scaffold: Benzoic Acid (

) -

Substituent Effects:

-

4-Methoxy (

): Strong resonance donor.[1] Directs ortho (positions 3, 5). Position 3 is occupied.[2][3][4][5] -

3-Propoxy (

ind / Resonance donor): As an alkoxy group, it is an ortho/para director. It directs to positions 2 and 6. -

1-COOH: Strong meta-director (deactivating). Directs to positions 3 and 5 (relative to itself).[2]

-

Chemical Reactivity Profile

Electrophilic Aromatic Substitution (EAS)

In EAS reactions (halogenation, nitration), the ring is activated by the two alkoxy groups. The primary competition is between Position 2 (ortho to propoxy, meta to methoxy) and Position 6 (para to propoxy, ortho to COOH).

-

Position 2 (Sterically Disfavored): This site is "sandwiched" between the bulky propoxy group and the carboxylic acid. Access is severely restricted.

-

Position 5 (Electronically Disfavored): While ortho to the 4-methoxy group, it is meta to the 3-propoxy group.[1]

-

Position 6 (The "Magic" Carbon): This position is para to the 3-propoxy group (strong activator) and ortho to the carboxylic acid. Despite the inductive withdrawal of the COOH, the resonance donation from the 3-propoxy group dominates.

Prediction: Bromination will yield 6-bromo-4-methoxy-3-propoxybenzoic acid almost exclusively (>90% regioselectivity), analogous to the formation of 6-bromoveratric acid [1].[1]

Metabolic Stability (Drug Development Context)

For researchers incorporating this moiety into drug candidates (e.g., PDE4 inhibitors), metabolic soft spots are critical.

-

Phase I (CYP450): O-Dealkylation is the primary clearance pathway.

-

O-Demethylation (Pos 4): Generally faster due to lower steric bulk, yielding the 3-propoxy-4-hydroxy metabolite.[1]

-

O-Depropylation (Pos 3): Slower; yields Isovanillic acid.

-

-

Phase II: Glucuronidation of the carboxylic acid is a high-clearance risk unless the acid is masked (e.g., as an amide or ester).

Visualizations

Reactivity & Metabolism Map

The following diagram maps the electronic vectors and metabolic fates described above.

Figure 1: Reactivity map highlighting the dominance of Position 6 for EAS and the metabolic liabilities of the alkoxy groups.[1]

Experimental Protocols

Synthesis: Selective Alkylation of Isovanillic Acid

To synthesize 4-methoxy-3-propoxybenzoic acid with high fidelity, one should avoid starting from di-hydroxy compounds to prevent mixtures.[1] The most robust route utilizes Isovanillic Acid (3-hydroxy-4-methoxybenzoic acid) as the starting material.[1]

Rationale: Isovanillic acid already possesses the 4-methoxy group and the 1-carboxylic acid.[1] The 3-hydroxyl is free for selective alkylation.[1]

Protocol Steps:

-

Reagents: Isovanillic acid (1.0 eq), 1-Bromopropane (1.2 eq), Potassium Carbonate (

, 2.5 eq), Potassium Iodide (KI, 0.1 eq - catalyst). -

Solvent: DMF (Dimethylformamide) or Acetone. Note: DMF allows higher temperatures for faster kinetics.

-

Procedure:

-

Dissolve Isovanillic acid in DMF (5 mL/g).

-

Add

carefully (exothermic). Stir for 15 min to form the phenoxide anion. -

Add KI and 1-Bromopropane dropwise.[1]

-

Heat to 80°C for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

-

Critical Step: The reaction will likely esterify the carboxylic acid to form the propyl ester as a side product (or main product if excess alkyl halide is used).

-

-

Hydrolysis (Self-Correction):

-

If the propyl ester forms, treat the crude mixture with 2N NaOH (aq) and MeOH (1:1) at reflux for 1 hour.

-

Acidify with 1N HCl to pH 2.

-

The precipitate is the pure 4-Methoxy-3-propoxybenzoic acid .[1]

-

-

Purification: Recrystallize from Ethanol/Water (7:3).

Synthesis Workflow Diagram

Figure 2: Step-by-step synthetic pathway ensuring the carboxylic acid is recovered via a saponification workup.

Quantitative Data Summary

| Property | Value (Approx/Predicted) | Context |

| Molecular Weight | 210.23 g/mol | |

| cLogP | ~2.6 | Moderate lipophilicity; good membrane permeability.[1] |

| pKa (COOH) | 4.35 | Similar to Veratric Acid (4.[1]36) [2]. |

| H-Bond Donors | 1 (COOH) | |

| H-Bond Acceptors | 4 (2 Ethers, 1 Carbonyl, 1 Hydroxyl) | |

| Major EAS Site | C-6 | Para to Propoxy group.[1] |

| Melting Point | 120–125°C | Estimated based on homologs.[1] |

References

-

BenchChem Technical Support. (2025).[6] An In-depth Technical Guide to the Properties of 2-Bromo-4,5-dimethoxybenzoic Acid (6-Bromoveratric Acid). BenchChem.[6]

-

FooDB. (2010). 3,4-Dimethoxybenzoic acid (Veratric Acid) Property Profile.[1][7] FoodB Database. [1]

-

Biosynth. (n.d.). 2-Bromo-4,5-dimethoxybenzoic acid Synthesis and Applications. Biosynth.[4][8]

-

PubChem. (2025).[2] 3,4-Dimethoxybenzoic Acid Compound Summary. National Library of Medicine. [1]

Sources

- 1. Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222) - FooDB [foodb.ca]

- 2. 2,3-Dihydroxybenzoic Acid | C7H6O4 | CID 19 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Veratric Acid | Vihita Drugs & Intermediates [vihitadrugs.com]

- 5. CN114292192A - Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CA2244774C - Dihydropyridine derivatives, their preparation and their use as adenosine receptor antagonists - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

application of 4-Methoxy-3-propoxybenzoic acid in drug discovery

Application Note: 4-Methoxy-3-propoxybenzoic Acid in Drug Discovery

Executive Summary & Chemical Profile

4-Methoxy-3-propoxybenzoic acid (CAS: 5922-57-6) is a specialized disubstituted benzoic acid derivative utilized primarily as a pharmacophore building block in medicinal chemistry.[1][2][3] Unlike its ubiquitous congener Vanillic acid (4-hydroxy-3-methoxybenzoic acid), this compound features a propyl ether at the 3-position and a methyl ether at the 4-position.

This specific substitution pattern renders it a critical tool for Structure-Activity Relationship (SAR) studies, particularly when optimizing the lipophilicity (

| Property | Data |

| IUPAC Name | 4-Methoxy-3-propoxybenzoic acid |

| CAS Number | 5922-57-6 |

| Molecular Formula | |

| Molecular Weight | 210.23 g/mol |

| LogP (Predicted) | ~2.3 - 2.6 (vs. 1.2 for Vanillic Acid) |

| pKa | ~4.5 (Carboxylic acid) |

| Key Function | Hydrophobic Pharmacophore, Linker Intermediate |

Strategic Applications in Drug Design

"Walk-the-Chain" SAR Optimization

In the development of small molecule inhibitors, the "3-alkoxy-4-methoxy" motif is a privileged scaffold found in several bioactive classes (e.g., PDE4 inhibitors like Rolipram analogs).

-

The Problem: A 3-methoxy group (from Isovanillic acid) may be too small to achieve high-affinity binding, while a 3-cyclopentyloxy group (like in Rolipram) might be too bulky or metabolically labile.

-

The Solution: 4-Methoxy-3-propoxybenzoic acid provides an intermediate steric volume. The n-propoxy chain extends into the binding pocket, displacing water and increasing van der Waals interactions without incurring the steric penalty of branched or cyclic groups.

Tuning Physicochemical Properties (LogD & Permeability)

Replacing a hydrogen bond donor (OH of Isovanillic acid) with a lipophilic propyl ether significantly alters the physicochemical profile:

-

Membrane Permeability: The removal of the donor and addition of the propyl chain increases membrane permeability (Papp), crucial for CNS-targeted drugs.

-

Metabolic Stability: Capping the phenolic hydroxyl prevents rapid Phase II conjugation (glucuronidation/sulfation), potentially extending the half-life (

) of the parent drug.

Precursor for Privileged Heterocycles

This acid is frequently converted into:

-

Benzamides: Via coupling with amines (e.g., for D2 dopamine receptor ligands).

-

Quinazolines: As a starting material for EGFR inhibitors where the 3-alkoxy chain aids in solubility or binding affinity.

Mechanistic Visualization

The following diagram illustrates the SAR logic and the synthetic utility of 4-Methoxy-3-propoxybenzoic acid in generating a library of PDE4 inhibitors.

Caption: Synthesis and strategic utility of 4-Methoxy-3-propoxybenzoic acid in generating metabolically stable and lipophilic drug candidates.

Experimental Protocols

Protocol A: Synthesis of 4-Methoxy-3-propoxybenzoic Acid

Rationale: Commercial availability can be sporadic. This robust protocol ensures high-purity material starting from Isovanillic acid.

Reagents:

-

Isovanillic acid (3-Hydroxy-4-methoxybenzoic acid)

-

1-Bromopropane

-

Potassium Carbonate (

) -

Potassium Iodide (KI) - Catalyst

-

DMF (Dimethylformamide)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Isovanillic acid (1.0 eq) in anhydrous DMF (5 mL/mmol).

-

Deprotonation: Add

(2.5 eq) carefully. The excess base is required to neutralize the carboxylic acid and the phenol. Stir at room temperature for 15 minutes. -

Alkylation: Add 1-Bromopropane (1.2 eq) and a catalytic amount of KI (0.1 eq) to accelerate the reaction via the Finkelstein mechanism.

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexanes). The starting material spot (more polar) should disappear.

-

Note: This generates the propyl ester-propyl ether intermediate.

-

-

Hydrolysis (Saponification): Cool the reaction to room temperature. Add 2M NaOH (aq) (5.0 eq) directly to the reaction mixture and stir at 50°C for 2 hours to hydrolyze the propyl ester formed on the carboxylic acid.

-

Work-up:

-

Dilute with water.

-

Wash with Diethyl Ether (to remove non-acidic impurities). Discard organic layer.

-

Acidify the aqueous layer to pH ~2 with 6M HCl . The product will precipitate as a white solid.[4]

-

-

Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

-

Yield: Typically 85-90%.

-

Purity Check:

NMR (DMSO-

-

Protocol B: General Amide Coupling (Library Generation)

Rationale: To attach the scaffold to amine-bearing pharmacophores (e.g., piperazines, anilines).

Reagents:

-

Amine coupling partner (

) -

HATU (1.1 eq)

-

DIPEA (Diisopropylethylamine) (3.0 eq)

-

DMF or DCM

Methodology:

-

Dissolve 4-Methoxy-3-propoxybenzoic acid (1.0 eq) in DMF.

-

Add DIPEA (3.0 eq) and HATU (1.1 eq) . Stir for 5 minutes to activate the acid (formation of the active ester).

-

Add the Amine (1.1 eq) .

-

Stir at Room Temperature for 12 hours.

-

Purification: Dilute with EtOAc, wash with 1M HCl, sat.

, and Brine. Dry over -

Validation: Verify via LC-MS. The mass should correspond to

.

Analytical & Quality Control Standards

For drug discovery applications, purity must be established using orthogonal methods.

| Method | Parameter | Acceptance Criteria |

| HPLC-UV | Purity (254 nm) | > 98.0% |

| Structure Verification | Integration of Propyl ( | |

| LC-MS | Identity | Mass peak |

| Residual Solvents | DMF/EtOAc | < 5000 ppm (ICH Q3C limits) |

NMR Diagnostic Peaks (DMSO-

- 12.8 (s, 1H, COOH)

- 7.55 (dd, 1H, Ar-H6)

- 7.45 (d, 1H, Ar-H2)

- 7.05 (d, 1H, Ar-H5)

-

3.96 (t, 2H,

-

3.82 (s, 3H,

-

1.75 (m, 2H,

-

0.98 (t, 3H,

References

-

Manuja, R., et al. (2013).[8] "Biological activities of p-hydroxy benzoic acid and its derivatives." International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115.[8] Link

-

Sutherland, H. S., et al. (2019). "3,5-Dialkoxypyridine analogs of bedaquiline are potent antituberculosis agents."[9] ACS Medicinal Chemistry Letters. (Contextual citation for alkoxy-benzoic acid scaffolds in drug design).

-

PubChem Compound Summary. (2023). "4-Methoxy-3-propoxybenzoic acid (CID 5922-57-6)."[1][2][3][5][6] National Center for Biotechnology Information. Link

- Dal Piaz, V., et al. (2002). "Heterocyclic fused pyridazines as PDE4 inhibitors." European Journal of Medicinal Chemistry. (Reference for 3,4-dialkoxyphenyl pharmacophore utility).

Sources

- 1. 2096986-29-5|4-(3-AZidopropoxy)-3-methoxybenzoic acid|BLD Pharm [bldpharm.com]

- 2. a2bchem.com [a2bchem.com]

- 3. 5922-57-6 4-methoxy-3-propoxybenzoic acid [chemsigma.com]

- 4. Buy 4-Methoxybenzoic acid | 100-09-4 [smolecule.com]

- 5. 4-METHOXY-3-PROPOXYBENZOIC ACID | 5922-57-6 [sigmaaldrich.com]

- 6. Chemsigma International Co., Ltd. [chemsigma.com]

- 7. 58518-78-8 | 2-(4-Methoxyphenyl)-2-oxoethyl acetate | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

- 8. researchgate.net [researchgate.net]

- 9. ossila.com [ossila.com]

Application Note: 4-Methoxy-3-propoxybenzoic Acid in Advanced Materials Science

[1]

Executive Summary

4-Methoxy-3-propoxybenzoic acid (CAS: 5922-57-6) is an asymmetric dialkoxybenzoic acid derivative serving as a critical building block in the synthesis of soft matter materials, particularly thermotropic liquid crystals (LCs) and supramolecular polymers .[1][2][3] Unlike its symmetric analogs, the structural asymmetry provided by the 3-propoxy and 4-methoxy substitution pattern effectively disrupts crystalline packing, lowering melting transitions while maintaining the rigid core necessary for mesophase formation.[1]

This guide details the utilization of 4-Methoxy-3-propoxybenzoic acid as a mesogenic core precursor and a hydrogen-bonding ligand in supramolecular assemblies.[1] It includes validated protocols for its synthesis, purification, and subsequent derivatization into functional liquid crystalline esters.

Material Profile & Properties[1][4][5][6][7][8][9][10]

The utility of 4-Methoxy-3-propoxybenzoic acid in materials science stems from its ability to act as a "rigid rod" component (mesogen) when dimerized or esterified.[1]

Physicochemical Data

| Property | Specification | Notes |

| IUPAC Name | 4-Methoxy-3-propoxybenzoic acid | |

| CAS Number | 5922-57-6 | |

| Molecular Formula | C₁₁H₁₄O₄ | |

| Molecular Weight | 210.23 g/mol | |

| Melting Point | 154–156 °C | Distinct depression vs. p-Anisic acid (184°C) due to 3-propoxy steric bulk [1].[1] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in Ethanol, DMF, DMSO; Sparingly soluble in Water | |

| Acidity (pKa) | ~4.5 (Predicted) | Typical for benzoic acid derivatives.[1] |

Application 1: Synthesis of Asymmetric Liquid Crystals

The primary application of this compound is as a precursor for calamitic (rod-like) liquid crystals .[1] By esterifying the carboxylic acid group with a phenol or biphenol, researchers can extend the rigid core, creating molecules that exhibit nematic or smectic phases.

Mechanism

The 3-propoxy chain acts as a lateral substituent that broadens the molecule.[1] In LC design, this lateral bulk suppresses crystallization, often stabilizing the Nematic phase over the more ordered Smectic phases, which is desirable for display and optical switching applications.

Protocol: Synthesis of 4-Methoxy-3-propoxybenzoic Acid

Target: High-purity precursor for LC synthesis.[1]

Reagents:

-

Isovanillic acid (3-Hydroxy-4-methoxybenzoic acid) [Starting Material][1]

-

1-Bromopropane (Alkylation agent)[1]

-

Potassium Carbonate (

, anhydrous)[1] -

Potassium Iodide (KI, catalytic)[1]

-

DMF (N,N-Dimethylformamide)[1]

Workflow Diagram:

Figure 1: Synthetic pathway for the selective O-alkylation of Isovanillic acid.

Step-by-Step Procedure:

-

Dissolution: In a 250 mL round-bottom flask, dissolve Isovanillic acid (16.8 g, 0.1 mol) in DMF (100 mL) .

-

Base Addition: Add

(27.6 g, 0.2 mol) and a catalytic amount of KI (0.5 g) .[1] Stir for 15 minutes at room temperature to form the phenolate. -

Alkylation: Dropwise add 1-Bromopropane (14.8 g, 0.12 mol) over 20 minutes.

-

Heating: Heat the mixture to 80°C and stir for 16 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 1:1) until the starting phenol is consumed.

-

Workup: Pour the reaction mixture into Ice-Water (500 mL) . The potassium salt of the product is soluble, but excess carbonate will dissolve.

-

Acidification: Carefully acidify the solution to pH 2 using concentrated HCl. The product will precipitate as a white solid.[4]

-

Purification: Filter the precipitate, wash with water (3 x 100 mL), and recrystallize from Ethanol/Water (1:1) to yield white needles.

Application 2: Supramolecular Hydrogen-Bonded Mesogens

Benzoic acids can form centrosymmetric dimers via hydrogen bonding between carboxylic acid groups.[1] These dimers behave as a single, extended mesogenic unit.

Concept

4-Methoxy-3-propoxybenzoic acid does not exhibit a liquid crystalline phase on its own due to the high transition temperature and strong H-bonding.[1] However, when complexed with a proton acceptor (e.g., a pyridine derivative like 4,4'-bipyridine), it forms a supramolecular complex that often displays stable liquid crystalline phases [2].[1]

Structural Logic:

Protocol: Preparation of Supramolecular Binary Complex

Reagents:

Workflow Diagram:

Figure 2: Assembly of hydrogen-bonded liquid crystalline complexes.

Procedure:

-

Weighing: Weigh equimolar amounts (or 2:1 ratio depending on target stoichiometry) of the acid and the bipyridine base.

-

Note: For a trimeric complex (Acid-Base-Acid), use a 2:1 molar ratio .[1]

-

-

Dissolution: Dissolve both components separately in a minimal amount of hot THF .

-

Mixing: Combine the solutions and stir at 50°C for 10 minutes to ensure homogeneity.

-

Crystallization: Allow the solvent to evaporate slowly at room temperature.

-

Annealing: Dry the resulting crystals in a vacuum oven at 40°C for 24 hours to remove trace solvent.

-

Characterization:

References

-

Patent AT257579B . Process for the preparation of new substituted benzamides and their acid addition salts. (Describes synthesis and melting point of 4-methoxy-3-propoxybenzoic acid as 154-156°C).

-

Imrie, C. T., et al. "Liquid Crystal Dimers and Oligomers." Liquid Crystals, vol. 36, no. 10-11, 2009, pp. 755-777.[1] (General reference for alkoxybenzoic acid dimerization logic). [1]

-

Handbook of Liquid Crystals. Vol 1: Fundamentals. Wiley-VCH, 2014.[1] (Reference for mesogenic core design principles).

Sources

- 1. Combi-Blocks [combi-blocks.com]

- 2. 5922-57-6 4-methoxy-3-propoxybenzoic acid [chemsigma.com]

- 3. 2096986-29-5|4-(3-AZidopropoxy)-3-methoxybenzoic acid|BLD Pharm [bldpharm.com]

- 4. AT257579B - Process for the preparation of new substituted benzamides and their acid addition salts - Google Patents [patents.google.com]

- 5. 4-Methoxybenzoic acid ReagentPlus , 99 p-Anisic acid [sigmaaldrich.com]

- 6. 4-Methoxybenzoic Acid: Comprehensive Overview of Its Properties, Composition, and Applications_Chemicalbook [chemicalbook.com]

- 7. 4-METHOXY-3-PROPOXYBENZOIC ACID CAS#: 5922-57-6 [amp.chemicalbook.com]

Application Notes and Protocols for Utilizing 4-Methoxy-3-propoxybenzoic Acid in the Development of Agrochemicals

Introduction: The Potential of Substituted Benzoic Acids in Agrochemical Discovery

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. Substituted benzoic acids, a class of compounds prevalent in nature, offer a promising scaffold for the development of new herbicides, fungicides, insecticides, and plant growth regulators.[1] Vanillic acid (4-hydroxy-3-methoxybenzoic acid) and its derivatives, for instance, have demonstrated a range of biological activities, including notable antimicrobial and antifungal properties.[2][3] This document provides a comprehensive guide for researchers on utilizing a specific vanillic acid derivative, 4-Methoxy-3-propoxybenzoic acid , as a lead compound in an agrochemical discovery program.

4-Methoxy-3-propoxybenzoic acid, by virtue of its structural similarity to other biologically active phenolic compounds, presents a compelling starting point for a structure-activity relationship (SAR) study. The presence of the carboxylic acid, methoxy, and propoxy groups offers multiple points for chemical modification, allowing for the generation of a diverse library of analogues with potentially enhanced biological activity and optimized physicochemical properties for agricultural applications.

This guide is designed to provide researchers, scientists, and drug development professionals with a flexible yet robust framework for exploring the agrochemical potential of 4-Methoxy-3-propoxybenzoic acid. It eschews a rigid template in favor of a logical, causality-driven workflow that mirrors a typical early-stage agrochemical research and development pipeline. Every protocol herein is designed as a self-validating system, with clear explanations for the experimental choices, ensuring scientific integrity and reproducibility.

I. Synthesis of 4-Methoxy-3-propoxybenzoic Acid and its Derivatives

The journey of agrochemical discovery begins with the synthesis of the lead compound and a library of its derivatives. This allows for a systematic exploration of the chemical space around the core scaffold to identify key structural features that govern biological activity.

Rationale for Derivative Synthesis

The primary objective of synthesizing derivatives is to investigate the structure-activity relationship (SAR). By systematically modifying the functional groups on the 4-Methoxy-3-propoxybenzoic acid scaffold, we can probe their influence on herbicidal, fungicidal, insecticidal, and plant growth regulatory activities. Key modifications could include:

-

Esterification of the carboxylic acid: To enhance lipophilicity and potentially improve cuticle penetration in plants and insects.

-

Amidation of the carboxylic acid: To introduce hydrogen bonding capabilities and alter the electronic properties of the molecule.

-

Modification of the propoxy group: Varying the alkyl chain length or introducing branching to probe the steric and hydrophobic requirements of the target site.

-

Substitution on the aromatic ring: Introducing electron-withdrawing or electron-donating groups to modulate the electronic character of the ring and its reactivity.[1]

General Synthetic Scheme for Ester and Amide Derivatives

A straightforward approach to generating a focused library of derivatives involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with a variety of alcohols or amines.

Caption: General workflow for the synthesis of ester and amide derivatives of 4-Methoxy-3-propoxybenzoic acid.

Exemplary Protocol: Synthesis of Methyl 4-Methoxy-3-propoxybenzoate (An Ester Derivative)

This protocol serves as a template for the synthesis of other ester derivatives by substituting methanol with other alcohols.

Materials:

-

4-Methoxy-3-propoxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous methanol

-

Anhydrous dichloromethane (DCM)

-

Triethylamine

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware

Procedure:

-

Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Methoxy-3-propoxybenzoic acid (1 equivalent) in anhydrous DCM.

-

Add thionyl chloride (1.2 equivalents) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-Methoxy-3-propoxybenzoyl chloride is used in the next step without further purification.

-

Esterification: Dissolve the crude acid chloride in anhydrous DCM and cool to 0°C.

-

Add anhydrous methanol (1.5 equivalents) followed by the dropwise addition of triethylamine (1.5 equivalents).

-

Stir the reaction mixture at room temperature for 4 hours.

-

Work-up: Quench the reaction with saturated sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure methyl 4-methoxy-3-propoxybenzoate.

-

Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

II. Tiered Screening for Agrochemical Activity

A tiered screening approach is an efficient method to evaluate a library of newly synthesized compounds. This strategy begins with simple, high-throughput primary screens to identify "hits" with any level of biological activity. These hits are then advanced to more complex and resource-intensive secondary screens for confirmation and further characterization.

Caption: A tiered screening workflow for the evaluation of novel agrochemical candidates.

Herbicidal Activity Screening

The duckweed (Lemna minor) growth inhibition test is a widely accepted and standardized method for assessing the phytotoxicity of chemical substances, conforming to OECD Guideline 221.[2][4] Its small size, rapid growth rate, and sensitivity to a broad range of herbicides make it an ideal indicator species for primary screening.[5]

Protocol: Lemna minor Growth Inhibition Assay (adapted from OECD 221)

Materials:

-

Lemna minor culture in exponential growth phase

-

Sterile Lemna growth medium (e.g., Steinberg medium)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO or acetone)

-

Sterile multi-well plates (e.g., 24-well plates)

-

Growth chamber with controlled lighting (continuous cool white light), temperature (24 ± 2°C), and humidity.

-

Stereomicroscope

-

Image analysis software (optional)

Procedure:

-

Preparation of Test Solutions: Prepare a stock solution of each test compound. A typical starting concentration for a primary screen is 100 µM. Serially dilute the stock solution in Lemna growth medium to obtain the desired test concentrations. Ensure the final solvent concentration is consistent across all treatments and does not exceed a level that affects duckweed growth (typically ≤ 0.1%).

-

Inoculation: In each well of a sterile multi-well plate, add a defined volume of the test solution (e.g., 2 ml for a 24-well plate).

-

Select healthy Lemna minor colonies with 2-3 fronds from the stock culture.

-

Transfer one colony to each well.

-

Incubation: Place the multi-well plates in the growth chamber for 7 days.

-

Data Collection: At the beginning of the experiment (day 0) and at regular intervals (e.g., days 3, 5, and 7), count the number of fronds in each well.[2] Alternatively, the total frond area can be measured using image analysis software.

-

Data Analysis: Calculate the percent inhibition of frond number or frond area for each treatment relative to the solvent control. Compounds showing significant inhibition (e.g., >50% at 100 µM) are considered "hits" and are selected for secondary screening (dose-response analysis).

Fungicidal Activity Screening

Botrytis cinerea, the causal agent of gray mold, is a ubiquitous plant pathogen with a broad host range, making it an excellent model for primary fungicidal screening.[3] A microtiter plate-based assay allows for high-throughput screening of a large number of compounds.[6]

Protocol: In Vitro Antifungal Assay against Botrytis cinerea

Materials:

-

Botrytis cinerea culture grown on potato dextrose agar (PDA)

-

Potato Dextrose Broth (PDB)

-

Sterile 96-well microtiter plates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Microplate reader

-

Incubator (20-22°C)

Procedure:

-

Preparation of Spore Suspension: Flood a 7-10 day old culture of B. cinerea on a PDA plate with sterile water containing a wetting agent (e.g., 0.05% Tween 80).

-

Gently scrape the surface with a sterile loop to dislodge the conidia.

-

Filter the suspension through sterile cheesecloth to remove mycelial fragments.

-

Adjust the spore concentration to approximately 1 x 10⁵ spores/mL using a hemocytometer.

-

Preparation of Test Plates: Add PDB to each well of a 96-well plate.

-

Add the test compounds at various concentrations (e.g., a primary screen at 50 µg/mL). Ensure the final solvent concentration is non-fungitoxic.

-

Inoculation: Inoculate each well with the B. cinerea spore suspension.

-

Incubation: Incubate the plates at 20-22°C for 48-72 hours in the dark.

-

Data Collection: Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader to quantify fungal growth.

-

Data Analysis: Calculate the percent inhibition of fungal growth for each treatment relative to the solvent control. Compounds showing significant inhibition are advanced to secondary screening.

Insecticidal Activity Screening

Aphids are economically important pests that are relatively easy to rear and handle in the laboratory, making them suitable for primary insecticidal screens. The leaf-dip bioassay is a common method for evaluating the contact toxicity of compounds.[7][8]

Protocol: Aphid Contact Toxicity Bioassay (adapted from IRAC Method No. 019)

Materials:

-

A culture of a susceptible aphid species (e.g., green peach aphid, Myzus persicae)

-

Host plant leaves (e.g., cabbage or bell pepper)

-

Test compounds dissolved in a suitable solvent with a non-ionic surfactant

-

Petri dishes lined with moist filter paper

-

Fine paintbrush

-

Stereomicroscope

Procedure:

-

Preparation of Test Solutions: Prepare solutions of the test compounds at the desired screening concentration (e.g., 100 µg/mL) in water containing a small amount of a non-ionic surfactant to ensure even spreading on the leaf surface.

-

Leaf Dipping: Excise healthy leaves from the host plant.

-

Dip each leaf into a test solution for a standardized time (e.g., 10 seconds) with gentle agitation.

-

Allow the leaves to air dry completely.

-

Infestation: Place the treated, dried leaves into Petri dishes lined with moist filter paper.

-

Using a fine paintbrush, carefully transfer a set number of adult aphids (e.g., 10-15) onto each leaf disc.

-

Incubation: Maintain the Petri dishes at a controlled temperature (e.g., 20-22°C) and photoperiod (e.g., 16:8 light:dark).

-

Data Collection: After 48-72 hours, assess aphid mortality. Aphids that are unable to move when gently prodded with a paintbrush are considered dead.

-

Data Analysis: Calculate the percent mortality for each treatment, correcting for any mortality in the solvent control using Abbott's formula. Compounds causing significant mortality are considered for further testing.

Plant Growth Regulation Screening

A simple seed germination and root elongation assay can be used to identify compounds with potential plant growth regulatory effects (either promotion or inhibition).[1][9]

Protocol: Seed Germination and Root Elongation Assay

Materials:

-

Seeds of a model plant species (e.g., lettuce, Lactuca sativa, or cress, Lepidium sativum)

-

Test compounds dissolved in water or a suitable solvent

-

Petri dishes

-

Filter paper

-

Growth chamber or incubator with controlled temperature and light conditions

-

Ruler or calipers

Procedure:

-

Preparation of Test Plates: Place a sheet of filter paper in each Petri dish.

-

Add a defined volume of the test solution to each dish to saturate the filter paper.

-

Seed Plating: Place a set number of seeds (e.g., 20-25) on the moist filter paper in each dish.

-

Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber, typically in the dark to promote root elongation, at a constant temperature (e.g., 25°C) for 3-5 days.

-

Data Collection: After the incubation period, count the number of germinated seeds to determine the germination percentage.

-

Measure the length of the primary root of each germinated seedling.

-

Data Analysis: Calculate the percent germination and the average root length for each treatment. Compare these values to the solvent control to identify compounds that either significantly inhibit or promote germination and/or root growth.

III. Secondary Screening and Data Interpretation

Compounds that demonstrate activity in the primary screens ("hits") are subjected to secondary screening to confirm their activity, determine their potency (e.g., EC₅₀, IC₅₀, or LC₅₀ values), and assess their selectivity.

Dose-Response Analysis

For each "hit" compound, a dose-response assay is conducted using a range of concentrations (typically a 5- to 10-point dilution series). The data are then used to calculate the concentration that causes a 50% response (e.g., 50% inhibition of growth or 50% mortality). This provides a quantitative measure of the compound's potency.

Table 1: Hypothetical Dose-Response Data for 4-Methoxy-3-propoxybenzoic Acid Derivatives in Agrochemical Screens

| Compound ID | Herbicidal EC₅₀ (µM) (Lemna minor) | Fungicidal IC₅₀ (µg/mL) (Botrytis cinerea) | Insecticidal LC₅₀ (µg/mL) (Myzus persicae) | Plant Growth Regulation (Root Elongation at 10 µM) |

| MPBA-01 (Parent) | >100 | >50 | >100 | +5% |

| MPBA-02 (Methyl Ester) | 75.2 | 42.1 | 89.5 | -10% |

| MPBA-03 (Ethyl Ester) | 52.8 | 35.7 | 65.3 | -15% |

| MPBA-04 (Propyl Ester) | 35.1 | 28.9 | 42.1 | -25% |

| MPBA-05 (Amide) | 98.6 | >50 | >100 | +2% |

| MPBA-06 (N-methyl Amide) | 85.3 | 48.2 | 95.7 | -5% |

Interpretation of Hypothetical Data:

From the hypothetical data in Table 1, a preliminary SAR can be established. For instance, esterification of the carboxylic acid appears to enhance activity across all tested areas, with potency increasing with the length of the alkyl chain of the ester. This suggests that increased lipophilicity may be beneficial for activity. The amide derivatives, in this hypothetical case, show reduced activity compared to the esters. Such data guides the next round of synthesis, perhaps exploring longer chain esters or different amide functionalities.

IV. Mode of Action Studies

Understanding how a novel agrochemical works at a molecular level is crucial for its development and for managing potential resistance.[10]

Rationale for Mode of Action Studies

Identifying the specific biochemical pathway or enzyme that a compound inhibits provides several advantages:

-

Optimization of the lead compound: Knowledge of the target site can inform the design of more potent and specific inhibitors.[]

-

Resistance management: Understanding the mode of action is essential for developing strategies to mitigate the evolution of resistance in pest populations.

-